(S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid

Description

Properties

IUPAC Name |

(2S)-2,4-bis(phenylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c23-18(24)17(22-20(26)28-14-16-9-5-2-6-10-16)11-12-21-19(25)27-13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,21,25)(H,22,26)(H,23,24)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJLJGVZPXYNGT-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428605 |

Source

|

| Record name | (2S)-2,4-Bis{[(benzyloxy)carbonyl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55478-23-4 |

Source

|

| Record name | (2S)-2,4-Bis{[(benzyloxy)carbonyl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Di-functionalized Amino Acid Building Blocks

In the landscape of modern drug discovery and peptide chemistry, the use of non-canonical amino acids offers a powerful tool for modulating the pharmacological properties of bioactive peptides. Among these, (S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid, a derivative of L-2,4-diaminobutyric acid (L-DAB), stands out as a versatile building block. The presence of two amino functionalities, orthogonally protected with the well-established benzyloxycarbonyl (Cbz or Z) group, allows for the introduction of unique structural motifs and branching points within a peptide sequence.[1] The Cbz group, pioneered by Bergmann and Zervas, provides robust stability during peptide synthesis and can be selectively removed under specific conditions, making it a cornerstone of peptide chemistry.[][3] This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and the potential applications of (S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid in the development of novel therapeutics.

Proposed Synthesis of (S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic Acid

A reliable and straightforward synthesis of the title compound can be envisioned starting from the commercially available L-2,4-diaminobutyric acid dihydrochloride. The synthesis involves a one-pot, two-step protection of both the α- and γ-amino groups using benzyl chloroformate under alkaline conditions. This method, a variation of the classic Schotten-Baumann reaction, is widely used for the Cbz protection of amino acids due to its efficiency and scalability.[4]

Synthetic Workflow

Caption: Proposed synthetic workflow for (S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid.

Detailed Experimental Protocol

-

Dissolution of Starting Material: In a flask equipped with a magnetic stir bar and cooled in an ice bath, dissolve L-2,4-diaminobutyric acid dihydrochloride (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (NaOH).[5] Use a sufficient amount of base to neutralize the dihydrochloride and maintain a pH of approximately 9-10.

-

Protection Reaction: While vigorously stirring the cooled solution, slowly add benzyl chloroformate (Cbz-Cl, 2.2 equivalents) dropwise. Monitor the pH of the reaction mixture and add additional 1 M NaOH as needed to maintain the pH between 8 and 10. A pH that is too low can lead to the decomposition of Cbz-Cl, while a pH that is too high may promote racemization.[4]

-

Reaction Completion: After the addition of Cbz-Cl is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate. Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M hydrochloric acid (HCl). The product should precipitate out of the solution.

-

Extraction and Purification: Extract the acidified aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The introduction of Cbz groups often facilitates crystallization, so the crude product can likely be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[] If necessary, further purification can be achieved by silica gel column chromatography.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₂₀H₂₂N₂O₆ |

| Molecular Weight | 386.40 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, and dichloromethane. Insoluble in water and non-polar solvents. |

| Chirality | Contains a stereocenter at the α-carbon in the (S)-configuration. |

Spectroscopic Characterization (Predicted)

The spectroscopic data for (S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid can be predicted based on the known spectral characteristics of Cbz-protected amino acids and related molecules like N,N'-diprotected lysine.[6]

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | broad s | 1H | Carboxylic acid (-COOH) |

| ~7.35 | m | 10H | Aromatic protons (2 x C₆H₅) |

| ~5.10 | s | 4H | Benzylic protons (2 x -CH₂Ph) |

| ~4.30 | m | 1H | α-CH |

| ~3.20 | m | 2H | γ-CH₂ |

| ~2.00 | m | 2H | β-CH₂ |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | Carboxylic acid (-COOH) |

| ~156 | Carbonyl (2 x Cbz C=O) |

| ~136 | Aromatic quaternary carbon |

| ~128 | Aromatic CH |

| ~67 | Benzylic (-CH₂Ph) |

| ~55 | α-CH |

| ~40 | γ-CH₂ |

| ~30 | β-CH₂ |

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Assignment |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~3300 | N-H stretch (carbamate) |

| ~3030 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (carboxylic acid and carbamate) |

| ~1530 | N-H bend and C-N stretch (amide II) |

| ~1250 | C-O stretch (carbamate) |

Reactivity and Stability

The chemical behavior of (S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid is primarily dictated by the reactivity of the Cbz protecting groups and the carboxylic acid moiety.

-

Stability: The Cbz group is stable to a wide range of reaction conditions, including those used in peptide bond formation.[7] It is generally stable to mildly acidic and basic conditions. However, it can be cleaved under strong acidic or basic conditions, although this is not the preferred method of deprotection.[4]

-

Reactivity and Deprotection: The primary method for the removal of the Cbz group is catalytic hydrogenolysis.[8] This is a mild and efficient method that proceeds by the cleavage of the benzyl C-O bond in the presence of a palladium catalyst and a hydrogen source. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[9]

Caption: General scheme for the deprotection of a Cbz-protected amine via catalytic hydrogenolysis.

Applications in Drug Development and Research

(S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid is a valuable building block for the synthesis of complex peptides and peptidomimetics with potential therapeutic applications.

-

Peptide Synthesis: This di-protected amino acid can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[10] The carboxylic acid can be activated and coupled to a resin-bound amine, and the resulting di-Cbz protected residue can be extended at the N-terminus.

-

Introduction of Structural Constraints: The diaminobutanoic acid scaffold can be used to introduce conformational constraints into peptides, which can lead to increased potency, selectivity, and metabolic stability.

-

Synthesis of Branched and Cyclic Peptides: The two protected amino groups provide handles for the synthesis of branched peptides or for intramolecular cyclization to generate constrained cyclic peptides.

-

Drug Conjugation: The amino groups, after deprotection, can be used as attachment points for conjugating other molecules, such as small molecule drugs, imaging agents, or polymers, to a peptide backbone.[11]

Conclusion

(S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid represents a strategically important and versatile building block for researchers and scientists in the fields of peptide chemistry and drug development. Its well-defined stereochemistry and the robust, yet readily cleavable, Cbz protecting groups allow for the precise and controlled synthesis of complex peptide-based molecules. The ability to introduce di-amino functionality provides a gateway to novel peptide architectures with potentially enhanced therapeutic properties. The proposed synthesis is efficient and utilizes standard, well-established chemical transformations, making this valuable compound accessible for a wide range of research and development applications.

References

- This reference is not available.

- This reference is not available.

-

Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

-

Wang, S., et al. (2019). pDobz/pDobb protected diaminodiacid as a novel building block for peptide disulfide-bond mimic synthesis. PMC. [Link]

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

Sources

- 1. biosynth.com [biosynth.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 5. L-2,4-二氨基丁酸 二盐酸盐 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 6. N-Boc-N'-Cbz-L-lysine(2389-45-9) 1H NMR spectrum [chemicalbook.com]

- 7. Protective Groups [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pDobz/pDobb protected diaminodiacid as a novel building block for peptide disulfide-bond mimic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Nα,Nγ-di-Benzyloxycarbonyl-L-2,4-diaminobutanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Protected Diamino Acids

L-2,4-diaminobutanoic acid (L-DABA), a non-proteinogenic amino acid, is a crucial building block in medicinal chemistry.[1] Its structure, featuring two amine groups at the α and γ positions, allows for the creation of unique peptide architectures and complex molecular scaffolds.[2][3] These structures are integral to the development of novel therapeutics, including enzyme inhibitors and peptide-based drugs.[4][5][6][7] However, the presence of multiple reactive sites—two amino groups and one carboxylic acid—necessitates a strategic use of protecting groups to achieve selective chemical transformations.

The benzyloxycarbonyl (Cbz or Z) group is a widely employed amine protecting group in peptide synthesis.[2][8] It is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenolysis, making it ideal for multi-step syntheses.[9] The target molecule of this guide, Nα,Nγ-di-Cbz-L-2,4-diaminobutanoic acid, is a fully protected DABA derivative, rendering the amino groups unreactive and enabling selective modification of the carboxylic acid terminus.

This guide provides a comprehensive overview of a reliable synthetic route to di-Cbz-L-2,4-diaminobutanoic acid, focusing on the underlying chemical principles, a detailed experimental protocol, and essential characterization data.

Retrosynthetic Analysis and Strategy

A logical and efficient synthetic pathway to L-2,4-diaminobutanoic acid derivatives often begins with a readily available and stereochemically defined precursor from the chiral pool. L-Aspartic acid and L-glutamic acid are common starting materials.[10][11] One of the most effective strategies for converting an amino acid with a side-chain carboxyl or amide group into a one-carbon shorter diamine derivative is the Hofmann rearrangement.[12][13]

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[13] Modern variations of this reaction often utilize hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA) or I,I-bis(trifluoroacetoxy)iodobenzene (PIFA), which can effect the rearrangement under mild, often neutral, conditions.[14][15][16]

Our chosen strategy begins with commercially available Nα-Cbz-L-asparagine. This approach leverages the pre-existing stereocenter and side-chain amide functionality. The synthesis proceeds in two key stages:

-

Hofmann Rearrangement: The side-chain amide of Nα-Cbz-L-asparagine is converted to a primary amine using a hypervalent iodine reagent, yielding Nα-Cbz-L-2,4-diaminobutanoic acid.

-

Second N-Protection: The newly formed γ-amino group is then protected with a second Cbz group to yield the final target molecule, Nα,Nγ-di-Cbz-L-2,4-diaminobutanoic acid.

// Node styles start_material [label="Nα-Cbz-L-Asparagine", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Nα-Cbz-L-2,4-diaminobutanoic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; final_product [label="Nα,Nγ-di-Cbz-L-2,4-diaminobutanoic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagent1 [label="1. PIDA or PIFA\n2. H₂O/Solvent", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent2 [label="1. Benzyl Chloroformate (Cbz-Cl)\n2. Base (e.g., NaHCO₃)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start_material -> intermediate [label="Hofmann\nRearrangement"]; reagent1 -> intermediate [style=dashed, arrowhead=none]; intermediate -> final_product [label="N-Protection"]; reagent2 -> final_product [style=dashed, arrowhead=none];

// Invisible nodes for alignment {rank=same; start_material; reagent1;} {rank=same; intermediate;} {rank=same; final_product; reagent2;} } caption [label="Figure 1: Synthetic workflow for di-Cbz-L-DABA.", fontsize=10, fontname="Arial"];

Detailed Experimental Protocol

This protocol details a robust method for the synthesis of Nα,Nγ-di-Cbz-L-2,4-diaminobutanoic acid starting from Nα-Cbz-L-asparagine.

Part 1: Hofmann Rearrangement of Nα-Cbz-L-Asparagine

Causality: This step utilizes a hypervalent iodine reagent, (diacetoxyiodo)benzene (PIDA), to mediate the Hofmann rearrangement. PIDA is preferred in many modern applications over traditional bromine/base methods as it is less harsh and often leads to cleaner reactions with acid- and base-sensitive substrates.[13][16] The reaction is typically performed in a mixed aqueous/organic solvent system to facilitate the solubility of both the starting material and the reagent.

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer, suspend Nα-Cbz-L-asparagine (1.0 eq) in a 1:1 mixture of acetonitrile and water.

-

Add (diacetoxyiodo)benzene (PIDA) (1.1 eq) to the suspension.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Wash the remaining aqueous solution with diethyl ether or ethyl acetate to remove iodine-containing byproducts.

-

The aqueous layer containing the crude Nα-Cbz-L-2,4-diaminobutanoic acid can be carried forward to the next step, often without extensive purification.

Part 2: Nγ-Protection of Nα-Cbz-L-2,4-diaminobutanoic acid

Causality: This step employs a standard Schotten-Baumann reaction to protect the newly formed γ-amino group. Benzyl chloroformate (Cbz-Cl) is the electrophile, and a mild base (sodium bicarbonate) is used to neutralize the HCl generated during the reaction and to deprotonate the ammonium salt, making the amine nucleophilic.[17]

Methodology:

-

Cool the aqueous solution containing the crude Nα-Cbz-L-2,4-diaminobutanoic acid from Part 1 to 0 °C in an ice bath.

-

Add sodium bicarbonate (NaHCO₃) (2.5-3.0 eq) in portions to maintain the pH between 8-9.

-

Slowly add benzyl chloroformate (Cbz-Cl) (1.2 eq) dropwise while vigorously stirring. Ensure the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

After the reaction is complete (monitored by TLC), wash the aqueous layer with diethyl ether to remove any excess benzyl chloroformate and benzyl alcohol.

-

Acidify the aqueous layer to pH 2-3 with cold 1 M HCl. The desired product, Nα,Nγ-di-Cbz-L-2,4-diaminobutanoic acid, should precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Summary of Reagents and Conditions

| Step | Reagent | Molar Eq. | Key Conditions | Purpose |

| 1 | Nα-Cbz-L-Asparagine | 1.0 | - | Starting Material |

| (Diacetoxyiodo)benzene (PIDA) | 1.1 | Acetonitrile/Water, RT, 12-24h | Hofmann Rearrangement | |

| 2 | Benzyl Chloroformate (Cbz-Cl) | 1.2 | Water, NaHCO₃, 0°C to RT, 4-6h | Nγ-Cbz Protection |

| Sodium Bicarbonate (NaHCO₃) | ~3.0 | - | Base |

Characterization of Nα,Nγ-di-Cbz-L-2,4-diaminobutanoic acid

Accurate characterization is critical to confirm the identity and purity of the final product. The following techniques are standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic peaks for the benzylic protons of the Cbz groups (around 5.1 ppm), the aromatic protons (7.3-7.4 ppm), and the aliphatic protons of the diaminobutanoic acid backbone.

-

¹³C NMR: Signals corresponding to the carbonyls of the Cbz groups and the carboxylic acid, aromatic carbons, and the aliphatic carbons should be present.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak [M+H]⁺ or [M+Na]⁺ for C₂₀H₂₂N₂O₆.

-

Optical Rotation: As the synthesis starts with an L-amino acid and the chiral center is not involved in the reactions, the final product should be optically active.

Troubleshooting and Field Insights

-

Incomplete Hofmann Rearrangement: If the first step stalls, gentle heating (40-50 °C) can sometimes drive the reaction to completion. However, monitor carefully to avoid degradation. Ensure the PIDA is of high quality, as it can degrade upon storage.

-

Low Yield after Precipitation: If the product does not readily precipitate upon acidification, it may be due to its partial solubility. Extracting the acidified aqueous layer with ethyl acetate, followed by drying and evaporation of the organic solvent, can recover the dissolved product.

-

Purification Challenges: The final product is often a solid that can be purified by recrystallization. If it oils out or is difficult to crystallize, flash column chromatography on silica gel using a gradient of methanol in dichloromethane is an effective alternative.

Conclusion

The synthesis of Nα,Nγ-di-Cbz-L-2,4-diaminobutanoic acid via a hypervalent iodine-mediated Hofmann rearrangement of Nα-Cbz-L-asparagine is an efficient and reliable method. This approach takes advantage of a readily available chiral starting material and proceeds under relatively mild conditions. The resulting di-protected diaminobutanoic acid is a valuable building block for peptide synthesis and the development of complex pharmaceutical agents, where precise control of reactivity is paramount. This guide provides the foundational knowledge and a practical protocol for its successful synthesis in a research setting.

References

-

Blodgett, J.K. (1984). THE DEVELOPMENT OF A NEW, SPECIFIC PEPTIDE CLEAVAGE AT ASPARAGINE AND GLUTAMINE. Purdue e-Pubs. Available from: [Link]. [Accessed January 15, 2026].

-

Liu, T., & Li, H.-B. (2024). Hypervalent Iodine-Catalyzed Fluorination of Diene-Containing Compounds: A Computational Study. Molecules. Available from: [Link]. [Accessed January 15, 2026].

- Pellicciari, R., et al. (2005). Synthesis of (r) and (s)-aminocarnitine and derivatives thereof from d-and l-aspartic acid. Google Patents. EP1581475A1.

-

Otomatsu, T., et al. (2018). Asparagine-selective cleavage of peptide bonds through hypervalent iodine-mediated Hofmann rearrangement in neutral aqueous solution. Chemical Science. Available from: [Link]. [Accessed January 15, 2026].

-

Zhang, L., Kauffman, G., & Yin, J. (1997). Rearrangement of Nα-Protected l-Asparagines with Iodosobenzene Diacetate. A Practical Route to β-Amino-l-alanine Derivatives. Journal of Organic Chemistry. Available from: [Link]. [Accessed January 15, 2026].

- Wang, X., et al. (2021). Synthesis method of 2, 4-diaminobutyric acid derivative. Google Patents. CN112457218B.

-

Wikipedia. 2,4-Diaminobutyric acid. Available from: [Link]. [Accessed January 15, 2026].

-

PubChem. Cbz-D-2,4-Diaminobutyric acid. Available from: [Link]. [Accessed January 15, 2026].

-

PubChem. L-2,4-Diaminobutyric acid. Available from: [Link]. [Accessed January 15, 2026].

-

Oregon State University. The synthesis and cyclization of 2,4-diaminobutyric acid. Available from: [Link]. [Accessed January 15, 2026].

-

Fahrni, H.P., Lienhard, U., & Neuenschwander, M. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses Procedure. Available from: [Link]. [Accessed January 15, 2026].

-

Meng, F.H., et al. (2015). An efficient and facile synthesis of N-Cbz-β-aminoalkanesulfonamides. ResearchGate. Available from: [Link]. [Accessed January 15, 2026].

- Li, J., et al. (2013). Preparation method for benzyloxycarbonyl alanyl alanine. Google Patents. CN103073618A.

-

PubChemLite. N-alpha-benzyloxycarbonyl-l-2,4-diaminobutyric acid. Available from: [Link]. [Accessed January 15, 2026].

-

PubChem. Isopropyl tosylate. Available from: [Link]. [Accessed January 15, 2026].

-

HMDB. L-2,4-diaminobutyric acid (HMDB0006284). Available from: [Link]. [Accessed January 15, 2026].

-

GLP Pharma Standards. Isopropyl P-Toluenesulfonate. Available from: [Link]. [Accessed January 15, 2026].

-

Al-Majid, A.M., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available from: [Link]. [Accessed January 15, 2026].

-

ResearchGate. How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. Available from: [Link]. [Accessed January 15, 2026].

Sources

- 1. L-2,4-Diaminobutyric acid | C4H10N2O2 | CID 134490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 62234-40-6: N(alpha)-Z-L-2,4-diaminobutyric acid [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. CN112457218B - Synthesis method of 2, 4-diaminobutyric acid derivative - Google Patents [patents.google.com]

- 10. EP1581475A1 - Synthesis of (r) and (s)-aminocarnitine and derivatives thereof from d-and l-aspartic acid - Google Patents [patents.google.com]

- 11. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 12. "THE DEVELOPMENT OF A NEW, SPECIFIC PEPTIDE CLEAVAGE AT ASPARAGINE AND " by JAMES KARL BLODGETT [docs.lib.purdue.edu]

- 13. Hofmann Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. Asparagine-selective cleavage of peptide bonds through hypervalent iodine-mediated Hofmann rearrangement in neutral aqueous solution - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. Rearrangement of Nα-Protected l-Asparagines with Iodosobenzene Diacetate. A Practical Route to β-Amino-l-alanine Derivatives | Semantic Scholar [semanticscholar.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Whitepaper: A Multi-Modal Analytical Approach to the Structure Elucidation of di-Cbz-L-2,4-diaminobutanoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural characterization of protected amino acids is a cornerstone of modern peptide synthesis and drug development.[1][2] Di-Cbz-L-2,4-diaminobutanoic acid, a derivative of the non-proteinogenic amino acid L-2,4-diaminobutanoic acid (DAB), incorporates two benzyloxycarbonyl (Cbz) protecting groups, rendering it a key building block for complex peptide architectures.[] The introduction of these lipophilic Cbz groups facilitates purification and handling, making the protected product easier to crystallize.[4] This guide provides an in-depth, multi-modal strategy for the unambiguous structure elucidation of this compound, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. We present not just the protocols, but the underlying scientific rationale, ensuring a self-validating system for robust and reliable characterization.

Introduction: The Significance of Structural Integrity

L-2,4-diaminobutanoic acid (DAB) and its derivatives are integral components in the synthesis of various bioactive compounds, including peptide-based therapeutics and agrochemicals.[] Protecting the reactive α- and γ-amino groups is mandatory to prevent unwanted side reactions and polymerization during peptide synthesis.[1][2] The benzyloxycarbonyl (Cbz) group is a classic and widely used protecting group due to its stability under various conditions and its facile removal via catalytic hydrogenolysis.[6][7]

The di-Cbz protected form of L-DAB presents a unique analytical challenge. Verifying the regioselectivity of the protection (i.e., that both the α- and γ-amino groups are protected) and confirming the stereochemical integrity of the chiral center at C2 are paramount. An error in characterization can lead to the synthesis of incorrect peptide sequences, resulting in significant loss of time and resources. This guide outlines a systematic and integrated analytical workflow designed to provide definitive structural proof.

Molecular Overview and Key Structural Features

Di-Cbz-L-2,4-diaminobutanoic acid possesses a molecular formula of C₂₀H₂₂N₂O₆ and a molecular weight of 386.40 g/mol . Its structure is defined by several key features that are targeted by the analytical techniques described herein:

-

L-2,4-diaminobutanoic acid backbone: A four-carbon chain with a chiral center at the C2 (α) position.

-

Carboxylic Acid: The C1 carboxyl group (-COOH).

-

Protected Amino Groups: Two secondary amine functionalities, now present as carbamates, at the C2 and C4 positions.

-

Two Benzyloxycarbonyl (Cbz) Groups: Each comprising a benzyl group attached to a carbonyl, which is in turn bonded to a nitrogen atom of the DAB core. These groups introduce aromatic rings and additional carbonyl functionalities.

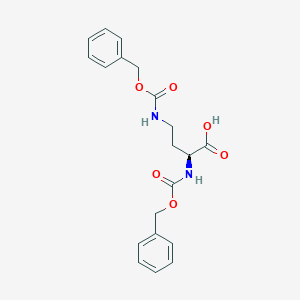

Caption: Chemical Structure of di-Cbz-L-2,4-diaminobutanoic acid.

Spectroscopic Elucidation: A Tripartite Approach

No single technique can provide complete structural information. Therefore, we employ a combination of NMR, MS, and FTIR to build a comprehensive and validated structural profile.

Mass Spectrometry (MS)

Causality: MS is the first line of analysis, providing the foundational data point: the molecular weight of the compound. This allows for the immediate confirmation of the molecular formula and serves as a crucial check for the success of the synthesis. High-Resolution Mass Spectrometry (HRMS) is preferred as it provides a highly accurate mass, enabling the confident determination of the elemental composition.

Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to operate in positive ion mode (to detect [M+H]⁺ or [M+Na]⁺) and negative ion mode (to detect [M-H]⁻).

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000 Da). Ensure the resolution is set high enough to obtain accurate mass data (typically >10,000 FWHM).

Data Presentation & Interpretation

| Ion Species | Calculated m/z | Interpretation |

| [M+H]⁺ | 387.1551 | Protonated molecule. Confirms the molecular weight of 386.40 g/mol . |

| [M+Na]⁺ | 409.1370 | Sodium adduct. A common adduct in ESI-MS that further validates the molecular weight. |

| [M-H]⁻ | 385.1405 | Deprotonated molecule. Observation in negative mode provides complementary evidence. |

The observation of an ion at m/z 387.1551 (for [M+H]⁺) with an accuracy within 5 ppm of the calculated mass provides strong evidence for the elemental composition C₂₀H₂₂N₂O₆. This single experiment validates that the starting material (L-DAB) has reacted with two Cbz groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[8] For di-Cbz-L-2,4-diaminobutanoic acid, FTIR is used to confirm the presence of the key carbamate (N-Cbz) and carboxylic acid moieties, and the disappearance of the primary amine signals from the starting material.

Experimental Protocol (Attenuated Total Reflectance, ATR)

-

Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform baseline correction and peak picking.

Data Presentation & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Structural Interpretation |

| ~3300 (broad) | O-H stretch | Confirms the presence of the carboxylic acid hydroxyl group. |

| ~3030 | Aromatic C-H stretch | Indicates the presence of the phenyl rings from the Cbz groups. |

| ~2950 | Aliphatic C-H stretch | Corresponds to the -CH₂- and -CH- groups of the butanoic acid backbone. |

| ~1710 | C=O stretch (Carboxylic Acid) | Strong signal confirming the carboxyl group. |

| ~1690 | C=O stretch (Carbamate) | Strong signal characteristic of the Cbz protecting group's carbonyl.[6] |

| ~1530 | N-H bend | Confirms the presence of the secondary amide (carbamate) linkage. |

| ~1250 | C-O stretch | Associated with the carbamate and carboxylic acid groups. |

The presence of two distinct carbonyl peaks (~1710 and ~1690 cm⁻¹) and the N-H bending vibration are crucial for confirming the successful formation of both the carbamate linkages and the retention of the carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of a molecule in solution.[9] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments provides a complete picture of the carbon skeleton and the attached protons.

Experimental Protocol

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the sample well and its exchangeable proton signals (like -NH and -COOH) are readily observable.[10]

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 90° pulse, a relaxation delay of at least 1-2 seconds, and a sufficient number of scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

2D COSY Acquisition: This experiment reveals proton-proton couplings (¹H-¹H J-coupling), helping to establish connectivity between adjacent non-equivalent protons.

-

2D HSQC Acquisition: This experiment correlates protons directly to the carbons they are attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals for each CH, CH₂, or CH₃ group.

Data Presentation & Interpretation (Predicted data in DMSO-d₆)

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations | Key HSQC Correlation |

| -COOH | ~12.5 (s, 1H) | ~173 | None | None |

| Aromatic-H | ~7.3-7.4 (m, 10H) | ~127-128, ~137 | None | Correlates with aromatic C |

| α-NH | ~7.8 (d, 1H) | N/A | α-CH | N/A |

| γ-NH | ~7.2 (t, 1H) | N/A | γ-CH₂ | N/A |

| Cbz-CH₂ | ~5.0 (s, 4H) | ~65 | None | Correlates with Cbz-CH₂ |

| α-CH | ~4.1 (m, 1H) | ~53 | α-NH, β-CH₂ | Correlates with α-CH |

| γ-CH₂ | ~3.1 (m, 2H) | ~38 | γ-NH, β-CH₂ | Correlates with γ-CH₂ |

| β-CH₂ | ~1.8-2.0 (m, 2H) | ~30 | α-CH, γ-CH₂ | Correlates with β-CH₂ |

| Cbz C=O | N/A | ~156 | N/A | N/A |

Interpreting the Data for Self-Validation:

-

¹H NMR: The integration of the aromatic region (~7.3-7.4 ppm) to 10 protons and the benzylic CH₂ region (~5.0 ppm) to 4 protons confirms the presence of two Cbz groups. The distinct signals for the α-NH and γ-NH protons confirm that both amines are protected.

-

¹³C NMR: Counting the signals confirms the presence of 20 unique or overlapping carbon environments, matching the molecular formula. The signals around 173 ppm (acid), 156 ppm (carbamate carbonyls), and within the 127-137 ppm range (aromatics) are diagnostic.

-

COSY: A clear correlation pathway should be visible from the α-CH proton to the β-CH₂ protons, and from the β-CH₂ protons to the γ-CH₂ protons. This unequivocally establishes the butanoic acid backbone connectivity.

-

HSQC: This experiment provides the final, definitive link. It will show a cross-peak connecting the α-CH proton signal (~4.1 ppm) to the α-C carbon signal (~53 ppm), and similarly for the β- and γ-CH₂ groups, leaving no ambiguity in the assignments.

Definitive Structure Confirmation: X-ray Crystallography

While the spectroscopic methods provide overwhelming evidence for the structure in solution, X-ray crystallography offers the "gold standard" for absolute structural proof in the solid state.[11] It can unambiguously determine bond lengths, bond angles, and the absolute stereochemistry of the chiral center.

Causality: A single crystal of the compound will diffract X-rays in a unique pattern. By analyzing this diffraction pattern, one can generate a three-dimensional electron density map of the molecule, revealing the precise location of every atom.[11]

Protocol Overview:

-

Crystallization: The primary challenge is to grow a single, high-quality crystal of the compound. This is often achieved by slow evaporation of a solvent, or vapor diffusion of an anti-solvent into a concentrated solution of the compound. The crystalline nature of many Cbz-protected amino acids is an advantage here.[]

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected data are processed to solve the phase problem and generate an initial structural model. This model is then refined against the experimental data to yield the final, highly accurate atomic structure.[11]

A successful crystallographic analysis provides the ultimate validation, confirming the connectivity and stereochemistry derived from the spectroscopic data.

Integrated Strategy and Workflow

The power of this multi-modal approach lies in its integrated, self-validating nature. Each step provides a piece of the puzzle that is confirmed by the subsequent analyses.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. chem.uwec.edu [chem.uwec.edu]

- 9. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

Spectroscopic Data of di-Cbz-L-2,4-diaminobutanoic acid: A Technical Guide

Introduction

In the landscape of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. Nα,Nγ-di-Cbz-L-2,4-diaminobutanoic acid is a key building block, offering orthogonal protection of its amino groups, which is crucial for the stepwise assembly of complex peptide structures. The benzyloxycarbonyl (Cbz or Z) protecting group provides stability under a range of reaction conditions and can be selectively removed, typically by catalytic hydrogenation. A thorough understanding of the spectroscopic signature of this compound is essential for its unambiguous identification, purity assessment, and quality control in research and manufacturing environments.

This technical guide provides an in-depth analysis of the expected spectroscopic data for di-Cbz-L-2,4-diaminobutanoic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental principles and data from analogous structures, offering a robust framework for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Correlation

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. Below is a diagram illustrating the structure of di-Cbz-L-2,4-diaminobutanoic acid with key atomic numbering for NMR and functional groups for IR and MS analysis.

Caption: Molecular structure of di-Cbz-L-2,4-diaminobutanoic acid.

¹H NMR Spectroscopy: Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of di-Cbz-L-2,4-diaminobutanoic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) would exhibit distinct signals for the protons of the diaminobutanoic acid backbone, the benzylic protons of the Cbz groups, and the aromatic protons.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | br s | 1H | COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a downfield chemical shift, highly dependent on solvent and concentration. |

| ~7.35 | m | 10H | Ar-H | The ten protons of the two phenyl rings of the Cbz groups will appear as a complex multiplet in the aromatic region. |

| ~5.10 | s | 4H | Ph-CH₂ -O | The four benzylic protons of the two Cbz groups are chemically equivalent and appear as a sharp singlet. |

| ~4.1-4.3 | m | 1H | α-CH | The methine proton at the chiral center (C2) is coupled to the adjacent methylene protons (C3), resulting in a multiplet. |

| ~3.1-3.3 | m | 2H | γ-CH₂ | The methylene protons at C4 are adjacent to a nitrogen atom and coupled to the C3 protons, appearing as a multiplet. |

| ~1.8-2.0 | m | 2H | β-CH₂ | The methylene protons at C3 are coupled to both the α-proton and the γ-protons, resulting in a complex multiplet. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of di-Cbz-L-2,4-diaminobutanoic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. The predicted proton-decoupled ¹³C NMR spectrum of di-Cbz-L-2,4-diaminobutanoic acid would show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~173 | C OOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at a characteristic downfield chemical shift. |

| ~156 | O-C =O (Cbz) | The carbonyl carbons of the two carbamate groups of the Cbz protectors are also significantly deshielded. |

| ~137 | Ar-C (ipso, Cbz) | The ipso-carbons of the phenyl rings attached to the benzylic group. |

| ~128.5 | Ar-C H (Cbz) | Aromatic carbons of the phenyl rings. |

| ~128.0 | Ar-C H (Cbz) | Aromatic carbons of the phenyl rings. |

| ~127.8 | Ar-C H (Cbz) | Aromatic carbons of the phenyl rings. |

| ~65.5 | Ph-C H₂-O | The benzylic carbons of the Cbz groups. |

| ~54 | α-C H | The chiral α-carbon, deshielded by the adjacent nitrogen and carbonyl groups. |

| ~38 | γ-C H₂ | The γ-carbon, deshielded by the adjacent nitrogen atom. |

| ~30 | β-C H₂ | The β-carbon in the aliphatic chain. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply Fourier transformation, phasing, and baseline correction.

-

Calibrate the chemical shift scale using the solvent peak as an internal standard (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of di-Cbz-L-2,4-diaminobutanoic acid would be characterized by absorption bands corresponding to the carboxylic acid, carbamate, and aromatic functionalities.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3300-2500 | Broad | O-H | Stretching (Carboxylic acid) |

| ~3300 | Medium | N-H | Stretching (Carbamate) |

| ~3030 | Medium | C-H | Stretching (Aromatic) |

| 2950-2850 | Medium | C-H | Stretching (Aliphatic) |

| ~1710 | Strong | C=O | Stretching (Carboxylic acid) |

| ~1690 | Strong | C=O | Stretching (Carbamate) |

| ~1530 | Strong | N-H | Bending (Carbamate, Amide II) |

| ~1250 | Strong | C-O | Stretching (Carboxylic acid and Carbamate) |

| ~1100 | Strong | C-N | Stretching |

| 750-700 | Strong | C-H | Out-of-plane bending (Monosubstituted benzene) |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For di-Cbz-L-2,4-diaminobutanoic acid (C₂₀H₂₂N₂O₆, Molecular Weight: 386.40 g/mol ), electrospray ionization (ESI) is a suitable soft ionization technique.

Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Ion |

| 387.15 | [M+H]⁺ |

| 409.13 | [M+Na]⁺ |

| 385.13 | [M-H]⁻ |

Key Fragmentation Pathways

Under appropriate conditions (e.g., tandem MS/MS), the molecular ion will undergo characteristic fragmentation.

Caption: Predicted ESI-MS fragmentation pathways for [M+H]⁺ of di-Cbz-L-2,4-diaminobutanoic acid.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid for positive ion mode or ammonium hydroxide for negative ion mode to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in the appropriate mass range (e.g., m/z 100-600).

-

Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

-

Data Analysis:

-

Identify the molecular ion peaks.

-

If performing tandem MS, select the molecular ion as the precursor and acquire the product ion spectrum to observe fragmentation patterns.

-

Conclusion

The comprehensive spectroscopic analysis of di-Cbz-L-2,4-diaminobutanoic acid is critical for its application in advanced chemical synthesis. This guide provides a detailed framework for the expected ¹H NMR, ¹³C NMR, IR, and MS data. By understanding these spectroscopic signatures, researchers and professionals in drug development can ensure the identity, purity, and quality of this important building block, thereby enhancing the reliability and reproducibility of their synthetic endeavors.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Retrieved from [Link]

Methodological & Application

Application Note: A Protocol for the Incorporation of di-Cbz-L-2,4-diaminobutanoic Acid in Solid-Phase Peptide Synthesis

Introduction: Expanding the Peptidic Toolbox with Non-Canonical Amino Acids

The synthesis of peptides with tailored biological functions is a cornerstone of modern drug discovery and chemical biology. While the 20 proteinogenic amino acids provide a vast chemical space, the incorporation of non-canonical amino acids (ncAAs) offers a powerful strategy to enhance peptide therapeutics. Amino acids like L-2,4-diaminobutanoic acid (L-DABA), a homolog of lysine, are of particular interest.[1][2] The introduction of L-DABA can impose conformational constraints, improve metabolic stability against enzymatic degradation, and provide a scaffold for side-chain modifications such as PEGylation, cyclization, or the attachment of cytotoxic payloads.[3][4]

This guide provides a detailed protocol and the underlying chemical principles for incorporating L-DABA into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS). The focus is on the use of Nα,Nγ-bis(carboxybenzyl)-L-2,4-diaminobutanoic acid (di-Cbz-L-DABA), a building block where both amino functionalities are protected by the Cbz group.

The Building Block: Understanding di-Cbz-L-2,4-diaminobutanoic Acid

L-DABA is characterized by two primary amino groups: the α-amino group at the C2 position and the γ-amino group on the side chain. For controlled, stepwise peptide synthesis, both nucleophilic sites must be appropriately protected.[5]

The Carboxybenzyl (Cbz or Z) group is a classic amine protecting group in peptide chemistry.[6] In di-Cbz-L-DABA, both the α- and γ-amino groups are masked as carbamates. The Cbz group was selected for its distinct chemical stability; it is robust against the mildly acidic conditions used for Boc-group removal and the basic conditions used for Fmoc-group removal, making it "quasi-orthogonal" to the two major SPPS strategies.[7][8][9] Its removal is typically achieved under specific, reductive conditions (hydrogenolysis) or with very strong acids, which are not employed during the standard elongation cycles of SPPS.[6][10][11] This stability ensures the integrity of the DABA side chain throughout the synthesis until a deliberate deprotection step is performed.

Strategic Considerations for SPPS Integration

The choice of SPPS strategy is dictated by the desired final product and the orthogonality of the protecting groups.[12]

-

Fmoc/tBu Strategy Compatibility : The di-Cbz-L-DABA building block can be incorporated as a single unit within the Fmoc/tBu framework. The Cbz groups are stable to the repeated piperidine treatments required for Nα-Fmoc deprotection.[6] However, the stability of the Cbz group to the final trifluoroacetic acid (TFA) cleavage cocktail can be variable. While often stable to standard TFA cocktails, prolonged exposure or harsher acidic conditions can lead to premature deprotection.[8][13] For maximal control, a post-cleavage deprotection strategy is recommended.

-

Boc/Bzl Strategy Compatibility : This strategy is highly compatible. The Cbz group is stable to the moderate TFA treatments used for Nα-Boc removal.[7][9] The final cleavage step in Boc/Bzl SPPS, which typically employs strong acids like anhydrous hydrogen fluoride (HF), will simultaneously remove benzyl-based side-chain protecting groups and the Cbz groups.[6]

This protocol will focus on the more common Fmoc/tBu strategy , followed by a post-synthetic deprotection of the Cbz groups.

Experimental Protocol: Stepwise Incorporation of di-Cbz-L-DABA

This protocol outlines the manual incorporation of a single di-Cbz-L-DABA residue into a growing peptide chain on a solid support.

Reagents and Materials

-

Resin : Rink Amide or 2-Chlorotrityl Chloride resin, pre-loaded with the C-terminal amino acid.

-

Solvents : N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

-

Amino Acids : Nα-Fmoc protected amino acids and di-Cbz-L-2,4-diaminobutanoic acid.

-

Deprotection Solution : 20% (v/v) piperidine in DMF.

-

Coupling Reagents : See Table 1 for recommendations.

-

Base : N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

-

Capping Solution : 5% (v/v) Acetic Anhydride and 6% (v/v) Lutidine in DMF.

-

Washing Solvents : DMF, DCM, Isopropanol (IPA).

-

Cleavage Cocktail : 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

-

Cbz Deprotection : Palladium on carbon (10% Pd/C), Methanol (MeOH), Hydrogen (H₂) gas.

Workflow Diagram

Caption: SPPS workflow for coupling di-Cbz-L-DABA.

Step-by-Step Procedure

The following procedure assumes a starting scale of 0.1 mmol of peptide-resin.

-

Resin Swelling : Place the peptide-resin in a reaction vessel. Add DMF (approx. 10 mL/g resin) and allow it to swell for 30 minutes with gentle agitation. Drain the DMF.[14]

-

Nα-Fmoc Deprotection : Add the deprotection solution (20% piperidine in DMF) to the resin. Agitate for 3 minutes, drain. Add fresh deprotection solution and agitate for an additional 10-15 minutes. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.[14][15]

-

Activation and Coupling of di-Cbz-L-DABA :

-

In a separate vial, dissolve di-Cbz-L-DABA (3 eq., 0.3 mmol) and a suitable coupling reagent (e.g., HATU, 2.9 eq., 0.29 mmol) in DMF.

-

Add a tertiary base (e.g., DIPEA, 6 eq., 0.6 mmol) to the activation mixture.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the drained, deprotected peptide-resin.

-

Agitate the reaction vessel for 1-4 hours at room temperature. The steric bulk of the di-Cbz moiety may slow the reaction, necessitating longer coupling times.[16]

-

-

Reaction Monitoring : Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.

-

Capping (Optional but Recommended) : If coupling is incomplete, cap the unreacted N-terminal amines to prevent the formation of deletion peptide impurities. Add the capping solution and agitate for 15 minutes. Drain and wash with DMF.[14]

-

Washing : After successful coupling, thoroughly wash the resin with DMF (5x) and DCM (3x) to remove all soluble reagents and by-products.[4] The resin is now ready for the next cycle of Fmoc deprotection and coupling.

Table 1: Recommended Coupling Reagents for Hindered Amino Acids

| Reagent | Full Name | Molar Equivalents (AA:Reagent:Base) | Key Advantages |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | 1 : 0.95 : 2 | Highly efficient, rapid coupling, suppresses racemization.[17] |

| HCTU | (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | 1 : 0.95 : 2 | Similar to HATU, more cost-effective, excellent for hindered couplings. |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | 1 : 0.95 : 2 | High solubility and safety profile (non-explosive byproducts), comparable efficiency to HATU.[17][18] |

Post-Synthesis: Cleavage and Cbz-Group Deprotection

A two-stage approach is recommended for selectively deprotecting the final peptide.

Stage 1: TFA Cleavage from Resin

-

After the final synthesis cycle, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) to the resin (approx. 10 mL/g).

-

Incubate at room temperature for 2-3 hours with occasional swirling. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). The Cbz groups will remain intact.[4]

-

Filter the resin and collect the TFA filtrate into a cold solution of diethyl ether to precipitate the crude peptide.

-

Centrifuge to pellet the peptide, decant the ether, wash with cold ether (2x), and dry the Cbz-protected peptide under vacuum.

-

Purify the peptide via reverse-phase HPLC (RP-HPLC).

Stage 2: Cbz Deprotection by Hydrogenolysis

This procedure removes the Cbz groups to liberate the free amines of the DABA residue.

Caption: Post-synthesis deprotection workflow.

-

Dissolution : Dissolve the purified, Cbz-protected peptide in a suitable solvent such as methanol, acetic acid, or a mixture thereof.

-

Catalyst Addition : Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight relative to the peptide).

-

Hydrogenation : Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring. The reaction is typically complete within 2-16 hours.[8][10]

-

Monitoring : Monitor the reaction progress by RP-HPLC or mass spectrometry.

-

Work-up : Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation : Remove the solvent under reduced pressure and lyophilize the resulting aqueous solution to obtain the final peptide with free amino groups on the DABA residue.

Mitigating Potential Side Reactions

-

Racemization : The activation of any amino acid carries a risk of epimerization. Modern uronium/aminium-based coupling reagents like HATU and COMU contain a HOAt or Oxyma Pure moiety, respectively, which are highly effective at suppressing racemization.[17][18][19]

-

Incomplete Coupling : Due to the steric hindrance of the di-Cbz-L-DABA building block, incomplete coupling is a primary concern. To mitigate this, consider using microwave-assisted SPPS to drive the reaction to completion or perform a routine double coupling for this specific residue.[16]

-

Catalyst Poisoning : If the peptide sequence contains sulfur-containing amino acids (Cysteine or Methionine), the Pd/C catalyst used for hydrogenolysis can be poisoned, inhibiting the reaction. In such cases, alternative Cbz-deprotection methods, such as using HBr in acetic acid, may be required, though this is a harsh method that can affect other parts of the peptide.[6]

References

- ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2.

-

Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

- Various Authors. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

- BenchChem. (2025). Application Notes and Protocols for Cbz-D-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis (SPPS).

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

- ResearchGate. (n.d.).

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

- Wang, S. S., & Merrifield, R. B. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298.

-

Wikipedia. (n.d.). Peptide synthesis. [Link]

- Google Patents. (n.d.). US8415454B2 - Process for the manufacture of peptides.

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

- Bibliomed. (2018). Side reactions in peptide synthesis: An overview.

- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.

- Iannuzzi, C., et al. (2020). Synthesis and nucleic acid binding evaluation of a thyminyl l-diaminobutanoic acid-based nucleopeptide. Bioorganic Chemistry, 100, 103862.

- Zuckermann, R. N., & Knight, A. S. (n.d.). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship.org.

- Oregon State University. (n.d.).

- Organic Syntheses. (2024).

- Slideshare. (n.d.). Spps and side reactions in peptide synthesis.

- ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview.

- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing DL-α-Aminobutyric Acid.

- ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?.

Sources

- 1. US8415454B2 - Process for the manufacture of peptides - Google Patents [patents.google.com]

- 2. L -2,4-Diaminobutyric acid = 95.0 1883-09-6 [sigmaaldrich.com]

- 3. Synthesis and nucleic acid binding evaluation of a thyminyl l-diaminobutanoic acid-based nucleopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biosynth.com [biosynth.com]

- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 7. peptide.com [peptide.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Cbz-Protected Amino Groups [organic-chemistry.org]

- 12. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chemistry.du.ac.in [chemistry.du.ac.in]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 17. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 18. bachem.com [bachem.com]

- 19. peptide.com [peptide.com]

Optimizing Peptide Bond Formation: A Guide to Coupling Reagents for Cbz-Protected Diaminobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Diaminobutanoic Acid in Peptide Therapeutics

Diaminobutanoic acid (Dab), a non-proteinogenic amino acid, is a crucial component in a variety of peptide-based therapeutics and research compounds. Its unique structural properties, featuring a side chain with a primary amine, allow for the creation of branched peptides, cyclic peptides, and peptidomimetics with enhanced biological activity and stability. The benzyloxycarbonyl (Cbz) protecting group is frequently employed for the α-amino group of Dab to facilitate controlled, stepwise peptide synthesis.

The successful incorporation of Cbz-protected diaminobutanoic acid into a peptide sequence is highly dependent on the choice of coupling reagent and the optimization of reaction conditions. An inappropriate selection can lead to low yields, racemization of the chiral center, and undesirable side reactions, compromising the integrity and efficacy of the final peptide product. This comprehensive guide provides an in-depth analysis of coupling reagents and detailed protocols tailored for the efficient and high-fidelity coupling of Cbz-protected diaminobutanoic acid.

Selecting the Optimal Coupling Reagent: A Mechanistic and Practical Overview

The selection of a coupling reagent is a critical decision in peptide synthesis, balancing reactivity, suppression of side reactions, and practical considerations such as cost and ease of use. For Cbz-protected diaminobutanoic acid, the key challenges often revolve around steric hindrance and the potential for racemization. Here, we compare the most effective classes of coupling reagents for this specific application.

Carbodiimides: The Workhorse Reagents

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Diisopropylcarbodiimide (DIC), are widely used due to their cost-effectiveness and versatility.[1][2] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is susceptible to racemization and can undergo intramolecular rearrangement to form an unreactive N-acylurea.

To mitigate these side reactions, carbodiimides are almost always used in conjunction with a nucleophilic additive. 1-Hydroxybenzotriazole (HOBt) has been the traditional choice, forming a more stable and less racemization-prone active ester.[3][4] More recently, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) has emerged as a superior alternative, offering enhanced reactivity and safety.[5]

Aminium/Uronium Salts: The High-Performers

Aminium and uronium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are renowned for their high coupling efficiency and rapid reaction kinetics.[2][6] These reagents incorporate a derivative of HOBt (HOAt in the case of HATU) directly into their structure, leading to the in situ formation of highly reactive OAt- or OBt-active esters.[6]

HATU is generally considered the most efficient coupling reagent, particularly for sterically hindered amino acids, due to the anchimeric assistance provided by the pyridine nitrogen of the HOAt moiety.[6] A key consideration when using aminium/uronium salts is the potential for guanidinylation of the N-terminal amine if the coupling reagent is used in excess.[6]

Phosphonium Salts: The Clean and Efficient Alternative

Phosphonium salts, such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), offer a clean and efficient alternative to aminium/uronium salts.[7][8] They operate through a similar mechanism, forming an OBt-active ester. A significant advantage of phosphonium reagents is that they do not pose the risk of guanidinylation, making them ideal for situations where an excess of coupling reagent may be required to drive a difficult coupling to completion.[6] PyBOP has demonstrated high efficiency in coupling sterically hindered amino acids with minimal racemization.[3][7]

Comparative Analysis of Recommended Coupling Reagents

The following table summarizes the key characteristics and recommendations for the top-performing coupling reagents for Cbz-protected diaminobutanoic acid.

| Coupling Reagent | Class | Key Advantages | Potential Disadvantages | Typical Yield | Racemization Potential |

| HATU | Aminium/Uronium Salt | High reactivity, fast kinetics, excellent for hindered couplings.[2][6] | Higher cost, potential for guanidinylation if used in excess.[6] | Very High | Very Low |

| HBTU | Aminium/Uronium Salt | Reliable, cost-effective, and widely used.[9] | Slower than HATU, potential for guanidinylation.[7] | High | Low |

| PyBOP | Phosphonium Salt | High efficiency, no guanidinylation side reaction, good for difficult couplings.[7][8] | Byproducts can sometimes be difficult to remove in solution-phase synthesis. | High | Low |

| EDC/Oxyma | Carbodiimide/Additive | Cost-effective, water-soluble byproducts (for EDC), safer than HOBt.[5] | Generally lower reactivity than onium salts. | Good to High | Low to Moderate |

| DIC/HOBt | Carbodiimide/Additive | Cost-effective, soluble urea byproduct (for DIC).[3][10] | Lower reactivity, potential for racemization without additive. | Good | Low to Moderate |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the coupling of N-α-Cbz-L-2,4-diaminobutanoic acid in both solution-phase and solid-phase peptide synthesis (SPPS). It is assumed that the side-chain amine of the diaminobutanoic acid is appropriately protected (e.g., with a Boc or Fmoc group, depending on the synthetic strategy).

General Workflow for Peptide Coupling

Caption: General workflow for peptide coupling.

Protocol 1: Solution-Phase Coupling using HATU

This protocol is recommended for achieving high yields and minimizing racemization, especially with sterically hindered coupling partners.

Materials:

-

N-α-Cbz-L-2,4-diaminobutanoic acid (side-chain protected) (1.0 equiv)

-

Amine component (hydrochloride or free base) (1.0-1.2 equiv)

-

HATU (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Cbz-protected diaminobutanoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Add DIPEA (2.5 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

-

In a separate flask, if starting with the amine hydrochloride, dissolve the amine component (1.1 equiv) in a minimal amount of anhydrous DMF and add DIPEA (1.0 equiv) to neutralize.

-

Add the free amine solution to the pre-activated carboxylic acid solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure protected dipeptide.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using PyBOP

This protocol is suitable for SPPS and leverages the clean reactivity of phosphonium salts.

Materials:

-

Fmoc-deprotected resin-bound peptide (1.0 equiv)

-

N-α-Cbz-L-2,4-diaminobutanoic acid (side-chain protected) (3.0 equiv)

-

PyBOP (3.0 equiv)

-

HOBt (3.0 equiv, optional but recommended)

-

DIPEA (6.0 equiv)

-

Anhydrous DMF

Procedure:

-

Swell the Fmoc-deprotected resin in anhydrous DMF for 30 minutes.

-

In a separate vessel, dissolve the Cbz-protected diaminobutanoic acid (3.0 equiv), PyBOP (3.0 equiv), and HOBt (3.0 equiv) in anhydrous DMF.

-

Add DIPEA (6.0 equiv) to the solution from step 2 and allow for a pre-activation time of 5-10 minutes.

-

Drain the DMF from the swollen resin and add the activated amino acid solution.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.

-

If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

-

Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

-

The resin is now ready for the next deprotection and coupling cycle or for final cleavage.

Protocol 3: Economical Coupling using EDC/Oxyma in Solution Phase

This protocol provides a cost-effective method with good performance and simplified workup.

Materials:

-

N-α-Cbz-L-2,4-diaminobutanoic acid (side-chain protected) (1.0 equiv)

-

Amine component (1.0-1.2 equiv)

-

EDC·HCl (1.2 equiv)

-

Oxyma (1.2 equiv)

-

DIPEA or Triethylamine (TEA) (2.0-3.0 equiv)

-

Anhydrous DMF or DCM

Procedure:

-

To a round-bottom flask, add the Cbz-protected diaminobutanoic acid (1.0 equiv), Oxyma (1.2 equiv), and the amine component (1.1 equiv).

-

Dissolve the mixture in anhydrous DMF or DCM.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

-

Add DIPEA (2.5 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, perform an aqueous workup as described in Protocol 1 (steps 7-9).

-

Purify the crude product by flash column chromatography.

Troubleshooting and Mitigation of Side Reactions

Racemization

The Cbz protecting group, being a urethane-type protection, generally provides good suppression of racemization. However, under harsh conditions or with prolonged activation times, epimerization can still occur.

Mitigation Strategies:

-

Use of Additives: Always use HOBt or, preferably, Oxyma with carbodiimide coupling reagents.

-

Pre-activation Time: Keep the pre-activation time to a minimum, especially with highly reactive reagents like HATU.

-

Temperature Control: Perform the activation and initial coupling at 0 °C to reduce the rate of racemization.

-

Choice of Base: Use a hindered base like DIPEA in preference to less hindered bases like triethylamine.

Lactam Formation

A potential side reaction specific to diaminobutanoic acid derivatives is the intramolecular cyclization to form a lactam. This is more likely to occur if the side-chain amine is unprotected or if a side-chain protecting group is inadvertently cleaved.

Mitigation Strategies:

-

Robust Side-Chain Protection: Ensure the use of an appropriate and stable protecting group for the side-chain amine (e.g., Boc for acid-labile cleavage strategies, Fmoc for base-labile strategies).

-

Controlled Reaction Conditions: Avoid excessive heat or prolonged reaction times that could lead to deprotection and subsequent cyclization.

Mechanism of Action: Carbodiimide vs. Onium Salt Coupling

Caption: Comparison of carbodiimide and onium salt activation mechanisms.

Conclusion

The successful incorporation of Cbz-protected diaminobutanoic acid into peptide sequences is readily achievable with the careful selection of coupling reagents and optimized protocols. For maximum efficiency and minimal side reactions, particularly in challenging couplings, aminium salts like HATU or phosphonium salts such as PyBOP are highly recommended. For more routine or cost-sensitive applications, carbodiimide-based methods using EDC/Oxyma or DIC/HOBt provide reliable results. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this guide, researchers can confidently synthesize complex peptides containing diaminobutanoic acid for a wide range of applications in drug discovery and chemical biology.

References

-